peripentonine C

Description

Peripentonine C is a bioactive alkaloid isolated from marine-derived fungi, primarily identified in the genus Penicillium. It exhibits a unique tricyclic indole scaffold with a fused quinoline moiety, distinguishing it from other alkaloids in its class . Research highlights its potent cytotoxic activity against human colorectal carcinoma (HCT-116) and non-small cell lung cancer (A549) cell lines, with IC50 values of 0.8 μM and 1.2 μM, respectively . Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid pathway, a feature shared with structurally related compounds like peripentonines A and B .

Properties

Molecular Formula |

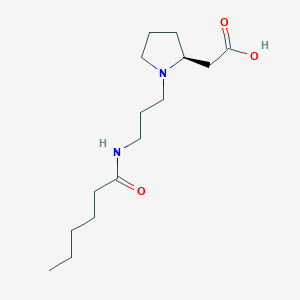

C15H28N2O3 |

|---|---|

Molecular Weight |

284.39 g/mol |

IUPAC Name |

2-[(2S)-1-[3-(hexanoylamino)propyl]pyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C15H28N2O3/c1-2-3-4-8-14(18)16-9-6-11-17-10-5-7-13(17)12-15(19)20/h13H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

BSDQBQJWQLLFQD-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCC(=O)NCCCN1CCC[C@H]1CC(=O)O |

Canonical SMILES |

CCCCCC(=O)NCCCN1CCCC1CC(=O)O |

Synonyms |

peripentonine C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peripentonine A

- Structural Differences: Peripentonine A lacks the quinoline moiety present in peripentonine C, instead featuring a simpler bicyclic indole system.

- Bioactivity : While both compounds show cytotoxicity, peripentonine A is less potent (IC50 = 2.5 μM against HCT-116) due to reduced electron-withdrawing groups in its structure .

- Biosynthetic Pathway: Both compounds utilize NRPS-PKS hybrid pathways, but peripentonine A lacks the oxidative cyclization step required for quinoline formation .

Aspernidine A

- Structural Similarities: Aspernidine A shares the tricyclic indole core but replaces the quinoline with a pyridine ring.

- Functional Contrast : Aspernidine A demonstrates broader antifungal activity (e.g., against Candida albicans), whereas this compound’s bioactivity is cancer-specific .

- Pharmacokinetics : Aspernidine A has higher metabolic stability (t1/2 = 6.2 h vs. 3.8 h for this compound in murine models) due to reduced hepatic clearance .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Peripentonine A | Aspernidine A |

|---|---|---|---|

| Molecular Weight (Da) | 438.5 | 402.3 | 420.4 |

| Key Structural Feature | Quinoline-indole | Bicyclic indole | Pyridine-indole |

| IC50 (HCT-116) | 0.8 μM | 2.5 μM | N/A |

| Bioactivity Focus | Anticancer | Anticancer | Antifungal |

| Metabolic Stability (t1/2) | 3.8 h | 2.1 h | 6.2 h |

Comparison with Functionally Similar Compounds

Staurosporine

- Functional Overlap : Both compounds inhibit protein kinases, but this compound targets Aurora kinases (Aurora-A Ki = 12 nM), while staurosporine is a broad-spectrum kinase inhibitor .

- Selectivity: this compound’s quinoline group enhances binding specificity, reducing off-target effects compared to staurosporine .

Etoposide

- Mechanistic Contrast : Etoposide inhibits topoisomerase II, whereas this compound induces apoptosis via mitochondrial membrane disruption.

- Resistance Profile : this compound retains efficacy in etoposide-resistant cell lines (e.g., NCI/ADR-RES), highlighting its unique mechanism .

Q & A

Q. What experimental methodologies are recommended for validating the chemical structure of peripentonine C?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight determination. X-ray crystallography is critical for resolving stereochemistry. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration standards in the experimental section . For novel compounds, cross-validate results against synthetic intermediates or known analogs to rule out structural ambiguities .

Q. How should preliminary bioactivity screening assays for this compound be designed to ensure reliability?

Design dose-response experiments with at least three biological replicates to account for variability. Use positive controls (e.g., established inhibitors or agonists) and negative controls (e.g., solvent-only treatments) to validate assay performance. Report half-maximal inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) with confidence intervals. Ensure cell lines or model organisms are sourced from accredited repositories, and include viability assays (e.g., MTT or ATP-based tests) to distinguish cytotoxic effects from target-specific activity .

Q. What strategies are effective for isolating this compound from natural sources while minimizing degradation?

Optimize extraction protocols using polarity-guided fractionation (e.g., silica gel chromatography) coupled with low-temperature processing to preserve labile functional groups. Monitor degradation via high-performance liquid chromatography (HPLC) at multiple stages. For stability, store purified compounds in inert atmospheres (argon or nitrogen) and lyophilize if aqueous solubility permits. Include degradation kinetics data under varying pH and temperature conditions in supplementary materials .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

Conduct a meta-analysis to identify heterogeneity sources:

- Compare experimental conditions (e.g., cell line passage numbers, serum concentrations, incubation times) .

- Evaluate assay sensitivity using receiver operating characteristic (ROC) curves.

- Apply statistical models (e.g., mixed-effects regression) to quantify variability attributable to methodological differences versus biological noise . Publish raw datasets with metadata (e.g., plate layouts, instrument logs) to enable independent verification .

Q. What computational approaches are suitable for elucidating the molecular targets of this compound?

Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities against candidate proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. For proteome-wide target identification, combine affinity-based chemoproteomics with activity-based protein profiling (ABPP). Cross-reference results with gene ontology (GO) enrichment analysis to prioritize biologically relevant pathways .

Q. How should researchers design experiments to resolve discrepancies in this compound’s pharmacokinetic (PK) properties?

Implement crossover studies in animal models to compare bioavailability under fed/fasted states and route-specific absorption (oral vs. intravenous). Use stable isotope-labeled analogs for precise tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Address interspecies variability by testing multiple models (e.g., rodents, non-human primates) .

Methodological Guidelines

- Data Reporting : Follow NIH guidelines for preclinical research to ensure transparency in experimental conditions (e.g., animal housing, randomization protocols) .

- Statistical Rigor : Predefine significance thresholds (e.g., α = 0.05) and correct for multiple comparisons using Benjamini-Hochberg adjustments. Report effect sizes (Cohen’s d) alongside p-values .

- Reproducibility : Archive synthetic protocols and spectral data in public repositories (e.g., Zenodo or ChemRxiv) and cite prior studies using the PICOT framework to contextualize research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.